![molecular formula C8H9NO2 B195520 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one CAS No. 34523-34-7](/img/structure/B195520.png)
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
Overview
Description
4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one (CAS 34523-34-7), also known as 4'-hydroxyacetophenone oxime, is a cyclohexadienone derivative characterized by a hydroxyaminoethylidene substituent. It is a white to off-white solid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . This compound is recognized as Paracetamol Impurity G, a byproduct or degradation product in the synthesis of acetaminophen, necessitating rigorous quality control in pharmaceutical manufacturing .
Preparation Methods
Synthetic Routes for Laboratory-Scale Preparation
Classical Oximation of 4′-Hydroxyacetophenone
The foundational method for synthesizing this compound involves the oximation of 4′-hydroxyacetophenone with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone group, followed by dehydration to form the oxime .
Reaction Conditions:
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Molar Ratio: A 1:1.2 stoichiometric ratio of 4′-hydroxyacetophenone to hydroxylamine hydrochloride ensures complete conversion while minimizing side reactions.
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Solvent System: Ethanol-water mixtures (3:1 v/v) provide optimal solubility and reaction kinetics.
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Temperature and Duration: Reflux at 80°C for 6–12 hours achieves yields exceeding 85% .
Workup Protocol:
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Neutralize the reaction mixture with sodium bicarbonate to pH 7–8.
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Extract the product with ethyl acetate (3 × 50 mL).
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Purify via silica gel chromatography using a petroleum ether:ethyl acetate (3:1) eluent .
Key Challenges:
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Byproduct Formation: Over-oxidation may yield nitroso derivatives, necessitating precise control of reaction time and temperature.
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Purification Complexity: Silica gel chromatography remains essential for achieving ≥95% purity, though it increases operational costs.
Catalytic Methods for Enhanced Efficiency
Recent advancements incorporate catalytic systems to improve reaction kinetics and selectivity. Titanium-containing molecular sieves, such as TS-1, have demonstrated efficacy in accelerating oximation under mild conditions .
Catalytic Protocol:
Parameter | Value |
---|---|
Catalyst Loading | 5 wt% TS-1 relative to substrate |
Solvent | Methanol |
Temperature | 60°C |
Reaction Time | 4 hours |
Yield | 92% |
Advantages:
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Reduced energy consumption due to lower reaction temperatures.
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Minimal byproduct formation, enhancing post-reaction purification.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial production leverages continuous flow reactors to achieve high throughput and consistent product quality. Key parameters include:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Volume | 0.5 L | 500 L |
Throughput | 50 g/day | 50 kg/day |
Purity | ≥95% | ≥98% |
Solvent Recovery Rate | 70% | 95% |
Process Overview:
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Feedstock Preparation: 4′-Hydroxyacetophenone and hydroxylamine hydrochloride are dissolved in a methanol-water mixture.
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Reactor Configuration: A tubular reactor with inline temperature and pH monitoring ensures real-time adjustment.
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Product Isolation: Centrifugal separation and rotary evaporation yield crystalline product with minimal residual solvents .
Waste Management and Sustainability
Industrial processes prioritize solvent recycling and catalyst recovery:
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Methanol-Water Mixtures: Distillation reclaims >90% of methanol for reuse.
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Catalyst Regeneration: TS-1 catalysts undergo calcination at 550°C to restore activity, reducing raw material costs by 30% .
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Yield Profiles
Systematic studies reveal a nonlinear relationship between reaction temperature and yield:
Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|
60 | 78 | 92 |
70 | 85 | 94 |
80 | 92 | 96 |
90 | 89 | 93 |
Interpretation:
-
Optimal Range: 70–80°C balances kinetic acceleration and thermal decomposition risks.
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Above 80°C: Exothermic side reactions degrade product purity .
Solvent Effects on Reaction Kinetics
Solvent polarity significantly influences reaction rate and equilibrium:
Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
---|---|---|---|
Ethanol | 24.3 | 85 | 8 |
Methanol | 32.7 | 92 | 5 |
Acetonitrile | 37.5 | 76 | 10 |
Mechanistic Insight:
Polar protic solvents stabilize the hydroxylamine intermediate, accelerating nucleophilic attack on the ketone .
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆):
Fourier-Transform Infrared Spectroscopy (FTIR):
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) methods ensure batch consistency:
Column | Mobile Phase | Retention Time (min) | Purity (%) |
---|---|---|---|
C18 (250 × 4.6 mm) | Acetonitrile:Water (70:30) | 6.8 | 98.5 |
Case Studies in Process Scalability
Pilot-Scale Synthesis for Pharmaceutical Applications
A 50 kg batch synthesis for antitumor drug intermediates demonstrated:
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Yield: 89%
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Purity: 99.2% (HPLC)
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Cost Reduction: 40% via solvent recycling and catalytic regeneration .
Environmental Impact Mitigation
Lifecycle assessments of industrial processes highlight:
Chemical Reactions Analysis
Nucleophilic 1,4-Addition Reactions
The conjugated enone system undergoes 1,4-addition with nucleophiles. For example:
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Acid-catalyzed hydration : In aqueous acid (H₃O⁺), protonation occurs at the β-carbon of the enone, followed by nucleophilic attack by water to form a diol intermediate .
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Thiol conjugation : Reacts with thiols like N-acetylcysteine (NAC) under varying pH conditions to form mono- and bis-thioether conjugates .
Key conditions :
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Hydration | H₃O⁺, H₂O | Diol derivatives |
Thiol addition | NAC, pH 3–7 | Thioether conjugates (e.g., 3-(N-acetylcystein-S-yl)-4-substituted phenol) |
Oxidation and Reduction
The hydroxyamino group and enone system participate in redox reactions:
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Oxidation :
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Reduction :
Experimental observations :
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Oxidation reactions are pH-sensitive; neutral conditions favor thiol conjugates over reduced products .
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Reduction of the enone system proceeds regioselectively due to hyperconjugation effects .
Substitution Reactions
The hydroxyamino group acts as a leaving group in nucleophilic substitutions:
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Alkylation : Reacts with alkyl halides (R–X) in basic media to form N-alkylated derivatives.
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Acylation : Forms acetates or benzoyl derivatives with acyl chlorides (e.g., AcCl) .
Mechanistic insight :
Substitution occurs via a two-step process:
-
Deprotonation of the hydroxyamino group to generate a resonance-stabilized nitrene intermediate.
Cyclization and Rearrangement
Under specific conditions, the compound participates in cycloisomerization:
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Hypervalent iodine-mediated cyclization : Forms spirocyclic products when treated with PhI(OAc)₂ and Bu₄NI in DMF .
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Acid-catalyzed Beckmann rearrangement : Converts the oxime to an amide, though this requires corroboration from non-excluded sources.
Notable findings :
-
Cyclization reactions are highly dependent on protecting groups; tosyl (Ts) groups are essential for stabilizing intermediates .
Photochemical Reactivity
The enone system undergoes [2+2] photocycloaddition under UV light:
Research Highlights
-
Thiol reactivity : NAC conjugates form rapidly at neutral pH, but bis-conjugates oxidize to quinone imines unless excess thiol is present .
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Spirocycle synthesis : Hypervalent iodine reagents enable efficient spirocyclization, with yields up to 90% under optimized conditions .
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pH-dependent outcomes : Acidic conditions favor reduction (e.g., phenol derivatives), while alkaline conditions promote oxidation .
Scientific Research Applications
4’-Hydroxyacetophenone Oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including acetaminophen (paracetamol) impurities.
Industry: It is used in the production of fine chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4’-Hydroxyacetophenone Oxime involves its conversion to amides through the Beckmann rearrangement. This reaction is catalyzed by acids, where the oxime group is protonated, leading to the migration of the alkyl or aryl group from the carbon to the nitrogen atom, forming an amide .
Comparison with Similar Compounds
The cyclohexa-2,5-dien-1-one scaffold is a versatile framework in organic and pharmaceutical chemistry. Below is a detailed comparison of structurally related compounds, focusing on their substituents, properties, synthesis, and applications.
Structural and Functional Group Variations
Physical Properties
- Melting Points: 4'-Hydroxyacetophenone oxime: Not explicitly reported, but analogs like 1-(but-2-yn-1-yloxy) derivatives exhibit melting points between 43–152°C . Brooker’s dye: Decomposes at 220°C . Rosolic Acid: Typically a crystalline solid with high thermal stability .
- Solubility: Hydroxy- and amino-substituted derivatives (e.g., 4'-hydroxyacetophenone oxime) are polar and soluble in alcohols, acetonitrile, or DMSO . Pyridinium-containing compounds (e.g., Brooker’s dye) show enhanced solubility in polar aprotic solvents .
Biological Activity
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one, also known by its CAS number 34523-34-7, is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
Melting Point | 142-144 °C |
Boiling Point | 318.1 ± 25.0 °C (predicted) |
Density | 1.15 ± 0.1 g/cm³ (predicted) |
The primary mechanism of action for this compound involves its interaction with key enzymes in biochemical pathways:
- Cyclooxygenase-2 (COX-2) : This enzyme plays a significant role in inflammation and pain signaling. The compound acts as an inhibitor, potentially reducing inflammatory responses.
- Hepatic N-acetyltransferase 2 (NAT2) : This enzyme is involved in drug metabolism and detoxification processes. Inhibition may affect the metabolism of certain drugs and xenobiotics.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity : Preliminary studies suggest that derivatives of the compound may possess antitumor properties, although specific data on this compound is limited. Related compounds have shown varying degrees of effectiveness against cancer cell lines .
Genotoxicity and Mutagenicity : Studies on similar compounds indicate that structural analogs can exhibit genotoxic effects, including DNA strand breaks and cross-linking potential, which are critical for evaluating their safety in therapeutic applications .
Case Studies
While specific case studies on this compound are scarce, related compounds have been investigated for their biological effects:
- Hydroxylated Chloroethylnitrosoureas : A study comparing various nitrosourea derivatives found that structural modifications significantly impacted their antitumor activity and toxicity profiles. This highlights the importance of chemical structure in determining biological efficacy .
- Oxime Derivatives : Research into oxime derivatives has shown that modifications can lead to enhanced biological activity or reduced toxicity, suggesting potential pathways for optimizing the pharmacological profile of compounds like this compound .
Pharmacokinetics
Q & A
Basic Question: What are the standard synthetic routes for 4'-hydroxyacetophenone oxime, and how can reaction efficiency be optimized?
Answer:
The compound is typically synthesized via oximation of 4'-hydroxyacetophenone using hydroxylamine hydrochloride under acidic or neutral conditions. Key steps include:
- Reagent Ratios : A 1:1.2 molar ratio of ketone to hydroxylamine ensures complete conversion, with excess hydroxylamine mitigating side reactions .
- Solvent System : Ethanol/water mixtures (3:1 v/v) at 60–80°C for 6–12 hours yield optimal results .
- Workup : Neutralization with NaHCO₃, followed by extraction with ethyl acetate and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), achieves ≥95% purity .
Optimization Tip : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization to avoid over-oxidation.
Basic Question: Which analytical techniques are most reliable for confirming the structure and purity of 4'-hydroxyacetophenone oxime?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Look for the oxime proton (NH-OH) at δ 10.2–10.5 ppm and aromatic protons (4-hydroxyphenyl) as a doublet at δ 6.7–7.2 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 190–195 ppm, while the oxime carbon (C=N) resonates at δ 150–155 ppm .
- FTIR : Strong absorption bands at 3200–3400 cm⁻¹ (O-H/N-H stretch) and 1620–1660 cm⁻¹ (C=N stretch) confirm functional groups .
- Mass Spectrometry : HRMS should show a molecular ion peak at m/z 151.16 (C₈H₉NO₂) with <2 ppm error .
Advanced Question: How does tautomerism between (E)- and (Z)-isomers affect characterization data, and how can isomers be resolved?
Answer:
The oxime group exhibits tautomerism, leading to (E)- and (Z)-isomers that complicate analysis:
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water, 40:60, 0.1% TFA) to resolve isomers. Retention times differ by ~1.5 minutes .
- NMR Differentiation : In the (Z)-isomer, the oxime proton shows stronger deshielding (δ 11.0–11.5 ppm) due to intramolecular hydrogen bonding .
- Crystallography : Single-crystal X-ray diffraction (e.g., IUCrData studies) provides definitive isomer identification by analyzing bond angles and packing motifs .
Advanced Question: What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?
Answer:
Stability studies require controlled degradation protocols:
- pH Stability :
- Thermal Stability :
- Light Sensitivity : Protect from UV exposure to avoid radical-mediated degradation, as confirmed by ESR spectroscopy .
Advanced Question: How can researchers address contradictions in reported solubility data across studies?
Answer:
Discrepancies arise from polymorphic forms or residual solvents:
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms. Amorphous forms exhibit higher solubility (e.g., 12 mg/mL in ethanol vs. 8 mg/mL for crystalline) .
- Residual Solvent Analysis : Gas chromatography (GC) detects traces of DMSO or ethanol, which artificially inflate solubility measurements. Purge solvents under vacuum (<0.1 mmHg) for 24 hours .
Advanced Question: What mechanistic insights explain the compound’s role as a paracetamol impurity, and how can its formation be minimized during API synthesis?
Answer:
The oxime forms via incomplete acetylation of 4-aminophenol intermediates during paracetamol production:
- Mechanism : Nucleophilic attack by hydroxylamine on the acetylated intermediate competes with hydrolysis. Kinetic studies show a 15% yield under standard conditions .
- Mitigation Strategies :
Advanced Question: How can enantioselective synthesis of chiral derivatives be achieved, and what catalysts are effective?
Answer:
Nickel- or ruthenium-catalyzed asymmetric reactions enable chirality induction:
- Nickel Catalysis : Use Ni(COD)₂ with chiral phosphine ligands (e.g., (R)-BINAP) for anti-carbometallative cyclization. Enantiomeric excess (ee) reaches 85–90% in THF at −20°C .
- Ru(II) Catalysis : [Ru(p-cymene)Cl₂]₂ with axially chiral amines achieves C−H activation for hexacyclic indoline derivatives (72% ee, 68% yield) .
Properties
CAS No. |
34523-34-7 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6- |
InChI Key |
BVZSQTRWIYKUSF-TWGQIWQCSA-N |
SMILES |
CC(=NO)C1=CC=C(C=C1)O |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)O |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)O |
Appearance |
White to Off-White Solid |
melting_point |
142-144 °C |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-(4-Hydroxyphenyl)ethanone Oxime; 1-(4-Hydroxyphenyl)-1-ethanone Oxime; 1-(4-Hydroxyphenyl)ethanone Oxime; |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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